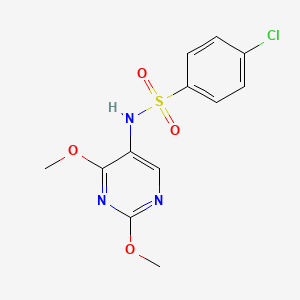

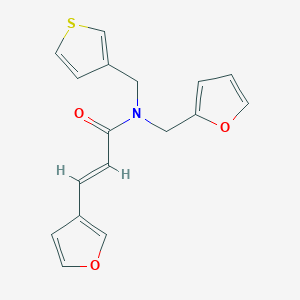

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an acrylamide derivative that contains furan and thiophene moieties, which are known to possess unique properties.

Scientific Research Applications

Chemical Compound Inhibition of SARS Coronavirus Helicase

A novel chemical compound resembling "(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide" has been identified to suppress the enzymatic activities of SARS coronavirus helicase. The compound demonstrated inhibitory effects on ATP hydrolysis and double-stranded DNA unwinding, suggesting its potential development as a SARS coronavirus inhibitor without significant cytotoxicity at tested concentrations (Jin-Moo Lee et al., 2017).

Green Organic Chemistry Synthesis

In the context of green organic chemistry, a compound with structural similarities was synthesized under microwave radiation, using filamentous marine and terrestrial-derived fungi. This process highlights an eco-friendly approach to synthesizing acrylamide derivatives, potentially applicable in various industrial and pharmaceutical contexts (D. E. Jimenez et al., 2019).

Palladium-Catalyzed Alkenation

The palladium-catalyzed direct alkenation of thiophenes and furans in the presence of acrylamides has been developed, showcasing a method for creating mono-alkenylated products. This process emphasizes the compound's role in facilitating reactions critical for synthesizing complex organic molecules, potentially useful in material science and pharmaceuticals (Jinlong Zhao et al., 2009).

Cyclization Reactions

The compound has been studied in cyclization reactions, particularly in transforming N-(2-acylaryl)benzamides and analogous compounds. This research illustrates the compound's utility in organic synthesis, particularly in creating complex cyclic structures that could have pharmaceutical applications (S. S. Mochalov et al., 2016).

Mitigating Acrylamide and Furan in Food

Although not directly related to the compound , research on mitigating acrylamide and furan levels in food has been conducted. This area of study is significant in understanding the broader applications of acrylamide derivatives in food safety and public health (M. Anese et al., 2013).

properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-17(4-3-14-5-8-20-12-14)18(10-15-6-9-22-13-15)11-16-2-1-7-21-16/h1-9,12-13H,10-11H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAAVJGRQAASOK-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C=CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)/C=C/C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

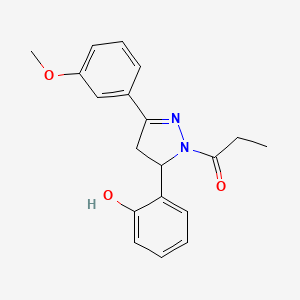

![2-[[1-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2544861.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2544863.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2544864.png)

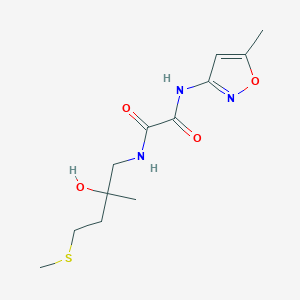

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2544865.png)

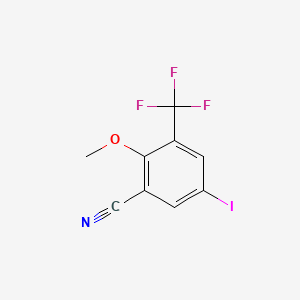

![methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2544867.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2544869.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2544872.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2544874.png)